3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide
Overview
Description
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its unique bicyclo[1.1.1]pentane (BCP) core structure. This structure is known for its rigidity and three-dimensionality, which can enhance the pharmacokinetic properties of drug-like molecules .
Preparation Methods
The synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine involves a metal-free homolytic aromatic alkylation of benzene. This method is notable for its efficiency and versatility. The reaction conditions typically involve the use of benzene and a suitable alkylating agent under controlled temperature and pressure . Industrial production methods would likely scale up this process, ensuring the availability of high-purity starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
3-Phenylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in the study of biochemical pathways.
Medicine: The compound’s potential as a lead optimization tactic in drug discovery has generated substantial interest.
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide involves its interaction with specific molecular targets. The BCP core structure allows it to fit into binding sites on proteins and enzymes in a unique manner, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide can be compared with other BCP derivatives and similar compounds:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Propellanes: Another class of compounds with a similar three-dimensional structure, but with different connectivity and reactivity.
Bioisosteres: Compounds that mimic the biological properties of another molecule but have a different chemical structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.BrH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPULBGNZVAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-90-3 | |
Record name | Bicyclo[1.1.1]pentan-1-amine, 3-phenyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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